1-(4-Iodophenyl)-2-phenylethane

Description

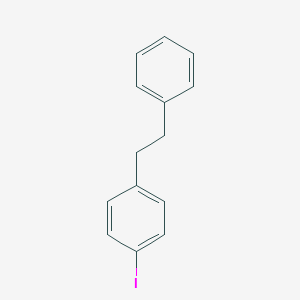

1-(4-Iodophenyl)-2-phenylethane (IUPAC: 1-iodo-4-(2-phenylethyl)benzene) is a halogenated aromatic compound with the molecular formula C₁₄H₁₃I and a molecular weight of 308.16 g/mol . It features a biphenylethane backbone substituted with an iodine atom at the para position of one phenyl ring.

Properties

CAS No. |

14310-25-9 |

|---|---|

Molecular Formula |

C14H13I |

Molecular Weight |

308.16 g/mol |

IUPAC Name |

1-iodo-4-(2-phenylethyl)benzene |

InChI |

InChI=1S/C14H13I/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |

InChI Key |

CTNREHGTRZZBQM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)I |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)I |

Other CAS No. |

14310-25-9 |

Synonyms |

4-Iodo-1-(2-phenylethyl)benzene |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key analogs of 1-(4-iodophenyl)-2-phenylethane, highlighting variations in substituents and their physicochemical properties:

Key Observations :

- Electron Effects: The iodine atom in this compound provides a heavy atom effect useful in crystallography and stabilizes the molecule via resonance . In contrast, the cyano group in its analog increases electrophilicity, favoring reactions like nucleophilic additions .

- Solubility: The hydroxyl derivative exhibits higher aqueous solubility due to hydrogen bonding, whereas the silyl and seleno analogs are more lipophilic .

Preparation Methods

Table 1: Halogenation Reaction Conditions and Outcomes

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1,2-Diphenylethane | ICl, FeCl₃ | 0°C, 12 h | 58 | |

| 1-(4-Aminophenyl)ethane | NaNO₂, H₂SO₄, KI | -5°C, 2 h | 72 |

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions offer a robust route for constructing the carbon-iodine bond. The Ullmann coupling has been demonstrated for analogous iodophenyl compounds. For instance, 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H) was synthesized via a copper(I)-catalyzed coupling between an iodophenyl precursor and a morpholine derivative. Adapting this method, this compound could be synthesized by coupling iodobenzene with a phenyl ethane derivative using Cu(PPh₃)₃Br as a catalyst and Cs₂CO₃ as a base in toluene under reflux.

Suzuki-Miyaura coupling presents another avenue. A boronic acid-functionalized ethane derivative (e.g., 2-phenylethylboronic acid) could react with 4-iodobromobenzene in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) to yield the target compound. This method benefits from high functional group tolerance and mild conditions (60–80°C, 6–12 h).

| Diketone Precursor | Reducing Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| This compound-1,2-dione | Zn-Hg/HCl | Reflux, 8 h | 65 | |

| This compound-1,2-dione | NH₂NH₂, NaOH | EtOH, 110°C, 6 h | 78 |

Challenges and Optimization Considerations

-

Regioselectivity in Iodination : Competing ortho/meta iodination can occur during electrophilic substitution. Employing directing groups (e.g., nitro or methoxy) temporarily and subsequent removal post-iodination improves para selectivity.

-

Catalyst Efficiency in Cross-Coupling : Palladium catalysts may suffer from deactivation due to iodide poisoning. Using bulky ligands (e.g., SPhos) enhances stability and reaction efficiency.

-

Byproduct Formation in Reductions : Over-reduction of diketones to alcohols or alkanes necessitates strict stoichiometric control. Quenching reactions at intermediate stages (monitored via TLC or HPLC) mitigates this issue .

Q & A

Q. What are the established synthetic routes for 1-(4-Iodophenyl)-2-phenylethane, and how can researchers optimize reaction yields?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation using 4-iodobenzene derivatives and styrene precursors under Lewis acid catalysis (e.g., AlCl₃). For example, 4-iodoacetophenone (CAS 13329-40-3) can serve as a starting material, followed by reduction to the corresponding ethane derivative using NaBH₄ or LiAlH₄ . Optimization includes controlling reaction temperature (142–144°C at reduced pressure) and stoichiometric ratios to minimize side products like diarylalkanes. Column chromatography (silica gel, hexane/ethyl acetate) is recommended for purification .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Purity is typically assessed via HPLC (C18 column, methanol/water mobile phase) . Structural confirmation requires NMR (¹H and ¹³C) to identify aromatic proton environments (δ 7.2–7.8 ppm for phenyl groups) and iodine’s deshielding effects. IR spectroscopy verifies the absence of carbonyl peaks (if starting from ketone precursors) . High-resolution mass spectrometry (HRMS) confirms molecular weight (expected: ~318.05 g/mol).

Q. What safety protocols are critical when handling iodinated aromatic compounds like this compound?

- Methodological Answer : Avoid inhalation of vapors and direct skin contact due to potential respiratory and dermal toxicity . Use fume hoods, PPE (nitrile gloves, lab coats), and monitor for iodine release during decomposition (e.g., at >200°C, which may generate HI or I₂ vapors) . Store in airtight containers under inert gas (N₂/Ar) to prevent oxidative degradation.

Advanced Research Questions

Q. How do crystallographic studies inform the conformational dynamics of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (293 K, Mo-Kα radiation) reveals dihedral angles between aromatic rings. For analogous compounds (e.g., 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone), dihedral angles of ~1.3° indicate near-planar geometry, influencing π-π stacking in solid-state applications . Data refinement (R factor <0.05) and hydrogen bonding analysis (e.g., O–H⋯N interactions) guide material design for optoelectronic devices.

Q. What are the challenges in analyzing decomposition pathways of iodinated ethane derivatives under thermal stress?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with GC-MS identifies volatile decomposition products (e.g., iodobenzene, ethylene derivatives). For this compound, cleavage of the C–I bond at ~250°C generates phenyl radicals, which recombine to form biphenyl byproducts . Computational modeling (DFT/B3LYP) predicts activation energies for bond dissociation, aiding in stability enhancement strategies.

Q. How can researchers leverage this compound in designing organometallic catalysts or imaging agents?

- Methodological Answer : The iodine atom serves as a heavy atom for X-ray contrast agents or as a ligand anchor in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Radiolabeling with ¹²⁵I enables追踪 in biodistribution studies . For scintillator applications, coordinate with lanthanide ions (e.g., Eu³⁺) to enhance luminescence quantum yield .

Q. What computational tools are effective in predicting the reactivity of this compound in radical-mediated reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model radical intermediates and transition states. Fukui indices identify electrophilic/nucleophilic sites, while molecular docking predicts binding affinities in biological systems (e.g., estrogen receptor interactions for anticancer studies) .

Key Research Gaps and Recommendations

- Synthetic Efficiency : Explore photoredox catalysis to reduce reliance on harsh Lewis acids .

- Biological Relevance : Screen for antimicrobial/anticancer activity using MTT assays, given structural similarities to imidazole-based bioactive compounds .

- Environmental Impact : Assess biodegradation pathways to address potential ecological persistence of iodinated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.